tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate: is a chemical compound that features a pyrazole ring substituted with a formyl group and a tert-butyl carbamate group
Mechanism of Action
Mode of Action
It is known that tert-butyl carbamates, a group to which this compound belongs, are often used in the synthesis of various organic compounds, including n-boc-protected anilines . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Tert-butyl carbamates are often used as intermediates in the synthesis of other compounds, suggesting that they may play a role in various biochemical pathways depending on the final product .
Action Environment
It’s worth noting that the stability of the boc group in tert-butyl carbamates is generally good under a variety of conditions .
Preparation Methods
The synthesis of tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group . The reaction conditions often involve the use of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate include:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl carbanilate: Known for its use in the synthesis of various organic compounds and as a protecting group in organic synthesis.
tert-Butyl-N-methylcarbamate: Utilized in the synthesis of carbamate pesticides and other agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(1-tert-butyl-5-formylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)16-10(8-17)9(7-14-16)15-11(18)19-13(4,5)6/h7-8H,1-6H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNAQBMCIBTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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